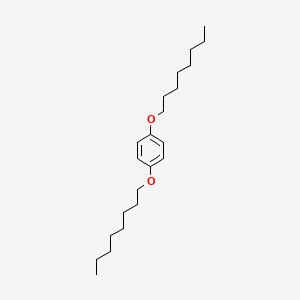
1,4-Bis(octyloxy)benzene
Cat. No. B1363547
Key on ui cas rn:
67399-94-4
M. Wt: 334.5 g/mol
InChI Key: KFQGWEDSKAPIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07842758B2
Procedure details


Hydroquinone (10.00 g, 9.08×10−2 mol) was dissolved in 100 ml of ethanol. After addition of KOH (10.79 g, 0.192 mol), the solution was stirred under reflux for 20 min. 1-Bromooctane (33.0 ml, 0.191 mol) was added dropwise to the light brown solution over 1 h, followed by stirring under reflux for 3 h. After cooling, CHCl3 and H2O were added to the reaction mixture and the organic layer was collected. The aqueous layer was further washed with CHCl3. The combined organic layers were washed with aqueous NaHCO3 and dried over Na2SO4. After the solvent was evaporated, the residue was chromatographed on silica gel with 1:1 hexane:CHCl3 as the eluent. Yield=27.33 g (90% based on 10.00 g of hydroquinone). 1H NMR (300 MHz, CDCl3): δ 6.82 (s, 4H, Ph-H), 3.90 (t, 4H, J=6.6 Hz, —OCH2—), 1.75 (quint, 4H, J=7.0 Hz, —OCCH2—), 1.37-1.51 (m, 4H, —OCCCH2), 1.17-1.37 (m, 16H, —CH2—), 1.20-1.49 (m, 24H, —CH2—), 0.88 (t, 6H, J=6.6 Hz, —CH3). CI MS m/z: 334.287 (M+) (calcd 334.287).






Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[OH-].[K+].Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].C(Cl)(Cl)Cl>C(O)C.O>[CH2:12]([O:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:4][CH:3]=1)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
10.79 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 20 min
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was further washed with CHCl3
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with aqueous NaHCO3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was chromatographed on silica gel with 1:1 hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C=C1)OCCCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
